N-Acetylornithine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

N-Acetylornithine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Acetylornithine has been reported in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.

Role in Arginine Biosynthesis

N-acetylornithine (NAcOrn) plays a crucial role in the biosynthesis of the essential amino acid L-arginine. It acts as an intermediate step in the pathway, where the enzyme N-acetylornithine aminotransferase catalyzes the conversion of N-acetylglutamate semialdehyde (NAGSA) to NAcOrn, requiring the cofactor pyridoxal 5'-phosphate (PLP) []. This reaction is essential for maintaining cellular arginine levels, which are crucial for various physiological processes including protein synthesis, nitric oxide production, and immune function [].

Potential Biomarker for Kidney Function

Studies suggest NAcOrn may serve as a potential biomarker for kidney function. Research has shown that individuals with chronic kidney disease (CKD) often exhibit higher levels of NAcOrn in their blood compared to healthy individuals []. This is likely because impaired kidney function reduces the ability to effectively excrete NAcOrn, leading to its accumulation in the bloodstream. Further research is needed to validate NAcOrn as a reliable biomarker for CKD diagnosis and disease progression monitoring.

Investigation in Plant Defense Mechanisms

NAcOrn has also been identified as a metabolite involved in plant defense mechanisms against herbivores and pathogens. Studies in Arabidopsis thaliana demonstrated that the plant produces NAcOrn in response to the phytohormone methyl jasmonate (MeJA), which plays a role in defense signaling []. This suggests NAcOrn may contribute to plant defense strategies, although the exact mechanisms and its specific function require further investigation.

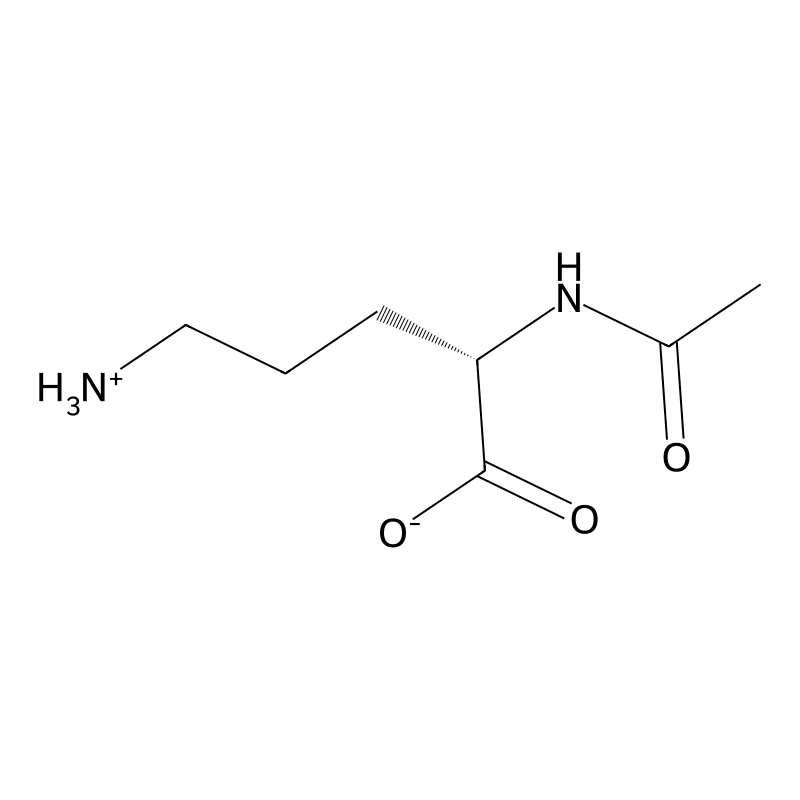

N-acetylornithine is an amino acid derivative with the chemical formula C₇H₁₄N₂O₃. It is classified as an N-acyl derivative of L-ornithine, where the acetyl group is attached to the nitrogen atom at the second position (N₂-acetyl-L-ornithine). This compound plays a significant role in various metabolic pathways, particularly in the biosynthesis of amino acids and in the urea cycle, where it participates in nitrogen metabolism. N-acetylornithine is also recognized as a metabolite in both human and microbial systems, particularly in Escherichia coli and other bacteria .

- There is limited research on the safety profile of NAcORN.

- Due to its natural occurrence in food sources, it's likely to be well-tolerated at dietary levels.

- However, the safety of concentrated NAcORN supplements requires further investigation.

Future Research Directions

- Studies are needed to explore the potential effects of NAcORN supplementation on L-arginine production and its subsequent impact on physiological functions.

- Research on the safety profile of NAcORN, particularly in high doses, is crucial for its potential use as a dietary supplement.

N-acetylornithine undergoes several enzymatic reactions, primarily facilitated by specific transaminases. One of the key reactions involves its conversion to N-acetylglutamate 5-semialdehyde through the action of N-acetylornithine aminotransferase. The reaction can be represented as follows:

This reaction highlights its role in amino acid metabolism and the interconversion of nitrogenous compounds .

N-acetylornithine exhibits various biological activities, particularly in metabolic processes related to amino acids. It is crucial for the biosynthesis of arginine and lysine, two essential amino acids. The compound acts as a substrate for several enzymes, including N-acetylornithine aminotransferase, which catalyzes its conversion into other biologically relevant molecules . Additionally, its presence has been linked to cellular responses to stress and metabolic regulation, indicating its significance in maintaining homeostasis within biological systems.

N-acetylornithine can be synthesized through several methods, primarily involving enzymatic and chemical approaches. The most common method involves the transamination reaction where L-ornithine reacts with acetyl-CoA in the presence of N-acetylornithine aminotransferase. This enzymatic pathway is efficient and specific, allowing for high yields of N-acetylornithine from readily available substrates .

Another synthetic route includes chemical acetylation of L-ornithine using acetic anhydride or acetyl chloride under controlled conditions to ensure selectivity for the N₂ position .

N-acetylornithine has several applications across various fields:

- Biotechnology: It is utilized in studies related to amino acid metabolism and enzyme kinetics.

- Pharmaceuticals: Due to its role in metabolic pathways, it may serve as a potential target for drug development aimed at modulating nitrogen metabolism.

- Research: It is used as a standard or substrate in biochemical assays to study enzyme activity and metabolic pathways .

Studies on N-acetylornithine have focused on its interactions with various metal ions and other substrates that affect its enzymatic activity. For instance, metal ions such as magnesium and calcium have been shown to enhance the catalytic activity of N-acetylornithine aminotransferase significantly. Conversely, certain inhibitors like gabaculine can impede its function, providing insights into enzyme regulation mechanisms .

These interactions are critical for understanding how N-acetylornithine functions within metabolic networks and how alterations in its levels can impact physiological processes.

Several compounds share structural similarities with N-acetylornithine. Below are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Ornithine | C₆H₁₄N₂O₂ | Precursor for arginine; involved in urea cycle |

| N-Acetyl-L-glutamate | C₆H₁₁N₃O₄ | Key intermediate in amino acid metabolism |

| N-Succinyl-L-ornithine | C₈H₁₄N₂O₄ | Involved in lysine biosynthesis |

Uniqueness of N-Acetylornithine: Unlike its counterparts, N-acetylornithine specifically plays a pivotal role in arginine metabolism and serves as a substrate for unique enzymatic reactions that are not shared by all similar compounds. Its distinct involvement in both bacterial and mammalian systems further emphasizes its importance in metabolic regulation.

Arginine Biosynthesis in Prokaryotes

The biosynthesis of N-acetylornithine in prokaryotic organisms occurs through highly conserved pathways that demonstrate remarkable evolutionary conservation across bacterial species [7] [8]. In the vast majority of prokaryotes, N-acetylornithine formation represents the penultimate step in the conversion of glutamate to ornithine, which subsequently serves as the precursor for arginine biosynthesis [7] [12].

Prokaryotic arginine biosynthesis pathways can be categorized into two primary organizational patterns: the cyclic pathway employed by most bacterial species and the linear pathway found specifically in Enterobacteriaceae and selected other organisms [7] [8]. The cyclic pathway utilizes ornithine acetyltransferase to transfer the acetyl group from N-acetylornithine to glutamate, thereby regenerating N-acetylglutamate and conserving the acetyl moiety [7] [9]. Conversely, the linear pathway employs acetylornithine deacetylase to hydrolyze N-acetylornithine directly, releasing acetate and ornithine without acetyl group recycling [7] [8].

Table 1: Key Enzymes in Prokaryotic Arginine Biosynthesis Pathways

| Enzyme | EC Number | Gene Symbol | Substrate | Product | Pathway Type |

|---|---|---|---|---|---|

| N-acetylglutamate synthase | EC 2.3.1.1 | argA | Glutamate + Acetyl-CoA | N-acetylglutamate + CoA | Both linear and cyclic |

| N-acetylglutamate kinase | EC 2.7.2.8 | argB | N-acetylglutamate + ATP | N-acetylglutamyl-5-phosphate + ADP | Both linear and cyclic |

| N-acetylglutamyl-phosphate reductase | EC 1.2.1.38 | argC | N-acetylglutamyl-5-phosphate + NADPH | N-acetylglutamate-5-semialdehyde + NADP+ | Both linear and cyclic |

| N-acetylornithine aminotransferase | EC 2.6.1.11 | argD | N-acetylglutamate-5-semialdehyde + Glutamate | N-acetylornithine + α-ketoglutarate | Both linear and cyclic |

| Ornithine acetyltransferase | EC 2.3.1.35 | argJ | N-acetylornithine + Glutamate | Ornithine + N-acetylglutamate | Cyclic only |

| Acetylornithine deacetylase | EC 3.5.1.16 | argE | N-acetylornithine + H2O | Ornithine + Acetate | Linear only |

Glutamate-to-Ornithine Conversion via Acetylated Intermediates

The conversion of glutamate to ornithine through acetylated intermediates represents a sophisticated biochemical strategy that prevents intramolecular cyclization during amino acid biosynthesis [7] [38]. This process initiates with N-acetylglutamate synthase, which catalyzes the acetylation of glutamate using acetyl-coenzyme A as the acetyl donor [34] [38]. The resulting N-acetylglutamate serves as the foundation for subsequent enzymatic transformations leading to N-acetylornithine formation [38].

Following N-acetylglutamate formation, the pathway proceeds through N-acetylglutamate kinase, which phosphorylates the gamma-carboxyl group using ATP as the phosphate donor [36] [37]. This enzyme demonstrates remarkable structural conservation across prokaryotic species and belongs to the amino acid kinase family [37]. The phosphorylated intermediate, N-acetylglutamyl-5-phosphate, undergoes subsequent reduction by N-acetylglutamyl-phosphate reductase in an NADPH-dependent reaction [39] [41].

The transamination step catalyzed by N-acetylornithine aminotransferase represents the final transformation leading to N-acetylornithine formation [8] [40]. This pyridoxal phosphate-dependent enzyme transfers the amino group from glutamate to N-acetylglutamate-5-semialdehyde, simultaneously generating alpha-ketoglutarate as a byproduct [8] [40]. Recent kinetic characterization studies have revealed that this enzyme exhibits substrate specificity primarily toward N-acetylornithine while maintaining lower activity toward gamma-aminobutyric acid and ornithine [40].

Role of N-Acetylglutamate Semialdehyde Dehydrogenase

N-acetylglutamate semialdehyde dehydrogenase, encoded by the argC gene, catalyzes the critical third step in arginine biosynthesis by reducing N-acetylglutamyl-5-phosphate to N-acetylglutamate-5-semialdehyde [10] [12] [39]. This enzyme belongs to the semialdehyde dehydrogenase family and contains essential NAD binding domains that facilitate the oxidoreductase activity [10] [41].

Structural analysis of N-acetylglutamate semialdehyde dehydrogenase has revealed the presence of two strongly conserved putative motifs for cofactor binding: a putative FAD-binding site and a motif reminiscent of the NADPH-binding fingerprint [12]. These conserved sequences enable the enzyme to perform the NADPH-dependent reduction reaction essential for arginine biosynthesis [12] [39].

In bacterial systems such as Thermus thermophilus, the argC gene has been characterized through heterologous complementation studies that demonstrate its essential role in ornithine acetyltransferase activity [12]. The enzyme exhibits specific biochemical properties adapted to extreme environmental conditions, including enhanced thermostability and modified cofactor binding characteristics [12]. Expression analysis reveals that argC transcription is subject to arginine-mediated repression, indicating sophisticated regulatory mechanisms governing enzyme production [12].

Lysine Biosynthesis Connections

The biosynthetic pathways for N-acetylornithine demonstrate significant evolutionary and functional connections with lysine biosynthesis, particularly through shared enzymatic machinery and overlapping metabolic intermediates [8] [13] [14]. These connections highlight the evolutionary relationship between arginine and lysine biosynthetic pathways across diverse prokaryotic and archaeal lineages [8] [16].

In Escherichia coli, N-acetylornithine aminotransferase exhibits dual biosynthetic capability, functioning in both arginine and lysine biosynthesis pathways [13] [14]. This enzyme catalyzes the N-acetylornithine-dependent transamination of alpha-ketoglutarate in arginine biosynthesis while simultaneously performing N-succinyl-L,L-diaminopimelate transamination in the diaminopimelate pathway for lysine biosynthesis [13] [14]. The dual functionality arises from similar specificity constants for N-acetylornithine and N-succinyl-L,L-diaminopimelate substrates, suggesting evolutionary optimization for both pathways [14].

Table 2: Lysine Biosynthesis Connections with N-acetylornithine Pathways

| Organism | Dual Function Enzyme | Lysine Pathway | Functional Overlap |

|---|---|---|---|

| Escherichia coli | ArgD (N-acetylornithine aminotransferase) | Diaminopimelate pathway | High - shared aminotransferase |

| Thermus thermophilus | LysJ (ArgD homolog) | α-aminoadipate pathway | Moderate - homologous enzymes |

| Corynebacterium glutamicum | Separate ArgD and DapC | Diaminopimelate pathway | Low - separate enzymes |

| Hyperthermophilic archaea | Bifunctional LysW enzymes | α-aminoadipate via LysW | High - shared enzyme machinery |

| Haloarchaea | Specialized ArgD for arginine only | Diaminopimelate pathway | None - independent pathways |

Thermus thermophilus presents an exceptional case where lysine biosynthesis proceeds through the alpha-aminoadipate pathway using enzymes homologous to those involved in arginine biosynthesis [8]. The LysJ protein, an argD homolog, demonstrates preferential activity toward N-acetylornithine compared to N-acetyllysine, with sixteen-fold higher catalytic efficiency for the arginine pathway intermediate [8]. This functional specialization suggests evolutionary divergence from a common ancestral enzyme capable of processing both acetylated amino acid intermediates [8].

Mitochondrial vs. Cytosolic Pathways in Eukaryotes

Eukaryotic organisms demonstrate compartmentalized N-acetylornithine biosynthesis with distinct mitochondrial and cytosolic components that require sophisticated transport mechanisms and regulatory coordination [17] [19] [20]. The canonical eukaryotic pathway localizes the initial five enzymatic steps of arginine biosynthesis to the mitochondrial matrix, where they form part of the acetylated derivatives cycle [17] [20].

In Saccharomyces cerevisiae, mitochondrial N-acetylornithine biosynthesis involves a complex of enzymes including N-acetylglutamate synthase, N-acetylglutamate kinase, N-acetylglutamyl-phosphate reductase, N-acetylornithine aminotransferase, and ornithine acetyltransferase [20]. The first enzyme, encoded by ARG2, catalyzes the initial acetylation step using mitochondrial acetyl-coenzyme A [20]. Subsequently, a bifunctional enzyme encoded by ARG5,6 provides both N-acetylglutamate kinase and N-acetylglutamyl-phosphate reductase activities through post-translational cleavage of a single precursor protein [20].

Table 3: Subcellular Localization of N-acetylornithine Biosynthesis in Eukaryotes

| Enzyme/Process | Mitochondrial | Cytosolic | Functional Consequence |

|---|---|---|---|

| N-acetylglutamate synthase | Yes (Arg2p in yeast) | Engineered variants | Initiates acetyl cycle |

| N-acetylglutamate kinase | Yes (part of Arg5,6p) | Engineered variants | ATP-dependent phosphorylation |

| N-acetylglutamyl-phosphate reductase | Yes (part of Arg5,6p) | Engineered variants | NADPH-dependent reduction |

| N-acetylornithine aminotransferase | Yes (Arg8p) | Engineered variants | Transamination step |

| Ornithine acetyltransferase | Yes (Arg7p) | Engineered variants | Acetyl group recycling |

| Ornithine transport | Export via Ort1p | Import for catabolism | Compartment switching |

| Citrulline synthesis | Cytosolic (Arg1p) | Native location | Urea cycle entry |

| Arginine synthesis | Cytosolic (Arg3p, Arg4p) | Native location | Final product formation |

Recent metabolic engineering studies have demonstrated the feasibility of relocating the complete N-acetylornithine biosynthetic pathway to the cytosol [17]. These investigations employed synthetic cytosolic pathways using genes from Escherichia coli and Corynebacterium glutamicum to bypass mitochondrial transport limitations [17]. Strains engineered with cytosolic N-acetylornithine biosynthesis demonstrated an eleven percent increase in ornithine production compared to mitochondrial pathway variants, indicating superior efficiency of cytosolic localization [17].

The compartmentalization strategy requires sophisticated transport mechanisms to coordinate substrate availability and product distribution [17]. Mitochondrial glutamate transport occurs through specific uniporters, while ornithine export depends on the Ort1p transporter in the inner mitochondrial membrane [17] [20]. The cytosolic approach eliminates these transport bottlenecks by co-localizing substrate production and utilization within the same cellular compartment [17].

Alternative Metabolic Routes in Archaea

Archaeal organisms have evolved distinctive alternative metabolic routes for N-acetylornithine biosynthesis that differ fundamentally from bacterial and eukaryotic systems [21] [22] [24]. These pathways employ unique carrier protein-mediated mechanisms and demonstrate remarkable adaptations to extreme environmental conditions [21] [26] [27].

Hyperthermophilic archaea such as Sulfolobus acidocaldarius and Thermococcus kodakarensis utilize carrier protein-mediated biosynthetic systems involving LysW as a central cofactor [21] [26]. The LysW pathway employs carrier protein conjugation rather than direct acetylation to prevent intramolecular cyclization during amino acid biosynthesis [21] [26]. In these systems, glutamate becomes covalently linked to the gamma-carboxyl group of the C-terminal glutamate residue of LysW, forming a stable intermediate that undergoes subsequent enzymatic transformations [21].

Table 4: Alternative Metabolic Routes in Archaea

| Archaeal Group | Arginine Pathway | Carrier Protein | Unique Features | Temperature Adaptation |

|---|---|---|---|---|

| Hyperthermophilic (Sulfolobus) | LysW-mediated with ArgX/LysX | LysW (dual substrate) | Dual Arg/Lys biosynthesis | Extreme thermostability |

| Hyperthermophilic (Thermococcus) | LysW-mediated bifunctional | LysW (dual substrate) | Single enzyme set for both | Extreme thermostability |

| Haloarchaea (Natrinema) | ArgW-mediated specialized | ArgW (glutamate only) | Independent pathways | Halophilic adaptation |

| Haloarchaea (Haloferax) | ArgW-mediated specialized | ArgW (glutamate only) | CRISPR-engineered studies | Halophilic adaptation |

| Methanogenic archaea | Traditional acetyl pathway | None (acetyl-CoA) | Conventional mechanisms | Anaerobic metabolism |

Haloarchaeal species demonstrate specialized ArgW-mediated pathways that exhibit functional independence from lysine biosynthesis [21] [22]. In Natrinema gari J7-2, genetic studies using CRISPR-Cas genome editing have revealed that ArgW, ArgX, ArgB, and ArgD mutations generate arginine auxotrophic phenotypes, confirming the essential role of these components in arginine biosynthesis [21] [22]. The ArgW carrier protein in this organism specifically modifies glutamate through conjugation with the C-terminal glutamate residue, similar to hyperthermophilic systems but with substrate specificity limited to glutamate rather than dual glutamate and alpha-aminoadipate recognition [21].

The evolutionary specialization of haloarchaeal pathways is evident in the functional independence between arginine and lysine biosynthesis [21] [22]. Unlike hyperthermophilic archaea that employ bifunctional enzyme systems for both amino acids, haloarchaea utilize separate diaminopimelate pathways for lysine biosynthesis while maintaining ArgW-mediated arginine production [21] [22]. This specialization represents an evolutionary divergence that optimizes metabolic efficiency under halophilic conditions [22].

N-Acetylornithine Aminotransferase (ArgD)

N-Acetylornithine aminotransferase represents a critical enzyme in both arginine and lysine biosynthetic pathways [1] [2]. This enzyme catalyzes the reversible conversion of N-acetylornithine and 2-oxoglutarate into glutamate-5-semialdehyde and L-glutamate [1]. The enzyme has been extensively characterized across multiple bacterial species, demonstrating remarkable conservation of function while exhibiting species-specific kinetic variations.

Dual Substrate Specificity in Diaminopimelate Synthesis

The ArgD enzyme exhibits extraordinary dual biosynthetic capability, functioning simultaneously in both arginine and lysine biosynthesis pathways [2]. This remarkable property stems from its ability to catalyze two distinct but mechanistically similar reactions. In arginine biosynthesis, ArgD converts N-acetylornithine and 2-oxoglutarate to produce N-acetylglutamate-5-semialdehyde and L-glutamate [1] [3]. Concurrently, in lysine biosynthesis, the same enzyme catalyzes the transamination of N-succinyl-L,L-diaminopimelate and 2-oxoglutarate to form N-succinyl-2-amino-6-ketopimelate and L-glutamate [2] [4].

Research has demonstrated that Escherichia coli ArgD exhibits similar specificity constants for both N-acetylornithine and N-succinyl-L,L-diaminopimelate substrates [2]. The enzyme shows a Km value of 0.12 millimolar for N-acetylornithine and 0.039 millimolar for its co-substrate 2-oxoglutarate [3]. This dual functionality explains why numerous investigations failed to identify the bacterial dapC locus genetically, as ArgD performs the function traditionally attributed to a separate diaminopimelate aminotransferase [2].

The structural basis for this dual specificity lies in the enzyme's active site architecture, which accommodates both acetylated and succinylated substrates [1] [2]. The conservation of this dual functionality across bacterial species suggests an evolutionary advantage in maintaining metabolic flexibility for essential amino acid biosynthesis [2] [5]. Studies on Mycobacterium tuberculosis ArgD confirm this dual activity, demonstrating that the enzyme can rescue growth defects in both arginine and lysine auxotrophic strains [1].

Pyridoxal Phosphate Dependency

N-Acetylornithine aminotransferase belongs to the Type I subgroup II family of pyridoxal phosphate dependent enzymes [6] [7]. Pyridoxal phosphate serves as an essential cofactor that facilitates the transamination reaction through its role as an electron sink, stabilizing negative charges that develop during catalysis [8] [9] [10].

The catalytic mechanism follows the classical transamination pathway characteristic of pyridoxal phosphate-dependent enzymes [8] [9]. The enzyme operates through a ping-pong mechanism requiring two coupled half-reactions to complete a full transamination cycle [3]. In the first half-reaction, a lysine residue in the active site attacks the aldehyde group of pyridoxal phosphate to form an internal aldimine [8] [9]. This internal aldimine subsequently reacts with the amino group of N-acetylornithine to produce a ketimine intermediate [3].

The ketimine formation represents the critical step where pyridoxal phosphate functions as an electron-withdrawing group, stabilizing the carbanion intermediate formed upon abstraction of the α-hydrogen from the substrate [8] [9] [10]. Following ketimine hydrolysis, N-acetylglutamate-5-semialdehyde and pyridoxamine phosphate are released [3]. The second half-reaction involves the reverse process, where 2-oxoglutarate reacts with pyridoxamine phosphate to regenerate pyridoxal phosphate and produce L-glutamate [3].

Structural studies of Salmonella typhimurium N-acetylornithine aminotransferase reveal significant electron density for pyridoxal phosphate in the active site, with asymmetric binding observed between subunits [7]. The enzyme crystallizes as a dimer with pyridoxal phosphate bound more definitively in one subunit compared to the other, suggesting potential cooperativity in cofactor binding [7]. The lower affinity for pyridoxal phosphate in some bacterial species may reflect regulatory mechanisms controlling enzyme activity under varying metabolic conditions [7].

N-Acetylornithine Deacetylase (ArgE)

N-Acetylornithine deacetylase catalyzes the hydrolysis of N-acetyl-L-ornithine to yield L-ornithine and acetate, representing the final step in the linear pathway of ornithine biosynthesis [11] [12] [13]. This enzyme belongs to the metal-dependent aminoacylase family and requires divalent metal ions for catalytic activity [11] [12].

Metal Ion Cofactor Requirements

ArgE exhibits a dinuclear metalloactive site architecture that accommodates multiple divalent metal ions [11] [14] [15]. The enzyme demonstrates remarkable flexibility in metal ion utilization, functioning with zinc, cobalt, manganese, and iron ions, albeit with varying catalytic efficiencies [11] [16] [12] [15].

Zinc represents the physiological metal cofactor, with the enzyme containing approximately one zinc atom per monomer in the native state [12]. However, kinetic and spectroscopic studies reveal that ArgE can accommodate two metal ions at the active site, forming a dinuclear complex [11] [14]. Isothermal titration calorimetry demonstrates that zinc binds to ArgE with dissociation constants differing by approximately twenty-fold between the first and second binding events [11] [14]. The first zinc ion binds with a Kd of 0.18 micromolar, while the second exhibits a Kd of 3.6 micromolar [11].

Extended X-ray absorption fine structure spectroscopy provides definitive evidence for the dinuclear nature of the ArgE active site [15]. The technique reveals metal-metal distances of 3.28 Ångströms for zinc-loaded enzyme and 3.40 Ångströms for cobalt-loaded enzyme [15]. These distances align closely with those observed in structurally characterized dinuclear metalloenzymes such as aminopeptidase from Aeromonas proteolytica and carboxypeptidase G2 [11] [14] [15].

Manganese represents the most catalytically active metal cofactor for ArgE [16]. Manganese-loaded enzyme exhibits maximum N-acetyl-L-ornithine hydrolytic activity with a kcat of 550 per second and Km of 0.8 millimolar, providing a catalytic efficiency of 6.9 × 10^5 M^-1 s^-1 [16]. The manganese dissociation constant of 0.18 micromolar for the first binding event closely matches that observed for zinc [16]. However, manganese coordination differs from zinc and cobalt, with Extended X-ray absorption fine structure data indicating six coordination ligands at 2.19 Ångströms compared to five ligands at 2.00 Ångströms for zinc and cobalt [15].

Cobalt activation provides an eight-fold increase in catalytic activity compared to zinc-loaded enzyme [12]. Electron paramagnetic resonance spectroscopy reveals that cobalt ions in the ArgE active site exhibit spin-spin coupling, but only after addition of a second equivalent of cobalt [11] [14]. This observation confirms the dinuclear nature of the active site and suggests that both metal ions contribute to the enhanced catalytic activity [11].

pH-Dependent Catalytic Efficiency

The pH dependence of ArgE kinetic parameters reveals the presence of two ionizable enzymatic groups essential for catalysis [12] [17]. These groups function as a general base and a general acid in the hydrolytic mechanism [12] [17]. The pH profile indicates that optimal catalytic activity requires proper ionization states of both metal-coordinated water molecules and protein side chains involved in substrate binding and product release [12].

Temperature studies demonstrate that ArgE exhibits linear Arrhenius behavior across physiologically relevant temperature ranges [11] [16] [14]. The activation energy for N-acetyl-L-ornithine hydrolysis varies significantly depending on the bound metal ion: 25.6 kilojoules per mole for zinc-loaded enzyme, 34.3 kilojoules per mole for cobalt-loaded enzyme, and 50.3 kilojoules per mole for manganese-loaded enzyme [11] [16] [14]. These differences reflect the distinct coordination geometries and electronic properties of the various metal cofactors [16].

Solvent kinetic isotope effects provide insight into the rate-limiting steps of the ArgE catalytic mechanism [12] [17]. Linear proton inventory analysis suggests that a single proton transfer occurs in a partially rate-limiting step [12]. This observation supports a mechanism where metal-activated water serves as the nucleophile attacking the carbonyl carbon of the acetyl group, with concurrent proton transfer facilitating formation of the tetrahedral intermediate [12] [17].

Acetylornithine Transcarbamylase (AOTC)

Acetylornithine transcarbamylase represents a novel enzyme in arginine biosynthesis that catalyzes the formation of N-acetyl-L-citrulline from N-acetyl-L-ornithine and carbamoyl phosphate [18] [19] [20]. This enzyme replaces the canonical ornithine transcarbamylase in certain bacterial species, defining an alternative pathway for arginine biosynthesis [18] [20].

Carbamoyl Phosphate Utilization Mechanisms

Acetylornithine transcarbamylase exhibits remarkable specificity for carbamoyl phosphate as the carbamoyl donor, with no detectable activity toward ornithine as a substrate [18] [20] [21]. The enzyme from Xanthomonas campestris demonstrates a Km value of 1.05 millimolar for N-acetylornithine and 0.01 millimolar for carbamoyl phosphate [18] [20] [22]. This twenty-fold difference in substrate affinity suggests that carbamoyl phosphate binds first in an ordered sequential mechanism [23].

The transcarbamylase reaction follows thermodynamics strongly favoring N-acetyl-L-citrulline formation, with a standard Gibbs free energy change of approximately -63 kilocalories per mole [23]. The enzyme operates through an ordered bi-bi mechanism where carbamoyl phosphate binding induces conformational changes that create the binding site for N-acetylornithine [23]. This ordered binding sequence ensures proper orientation of both substrates for efficient transcarbamylation [23].

Carbamoyl phosphate represents an inherently unstable metabolic intermediate with a half-life of less than two seconds at 100 degrees Celsius [24]. However, binding to acetylornithine transcarbamylase reduces the thermal decomposition rate by more than 5,000-fold [24]. This stabilization occurs through restriction of accessible carbamoyl phosphate conformations to those disfavoring the reactive geometry required for thermal decomposition [24]. The enzyme binding site prevents intramolecular proton transfer from the amine to the phosphate group, which represents the critical step in carbamoyl phosphate thermal degradation [24].

Crystal structure analysis reveals that acetylornithine transcarbamylase contains a post-translational modification essential for catalytic activity [25]. Lysine 302 undergoes carboxylation, forming a carboxylated lysine residue that modulates enzymatic activity [25]. Carbon-13 nuclear magnetic resonance spectroscopy confirms this modification and demonstrates its reversible nature [25]. The carboxylated lysine residue likely participates in substrate binding or transition state stabilization during the transcarbamylation reaction [25].

The enzyme exhibits broad phylogenetic distribution among bacterial species, including members of Xanthomonas, Cytophaga, and Bacteroidetes genera [18] [20]. However, functional characterization reveals significant variation in catalytic activity between species [18] [20]. While Xanthomonas campestris acetylornithine transcarbamylase demonstrates robust activity, enzymes from Bacteroides fragilis and Cytophaga hutchinsonii exhibit minimal or undetectable activity under standard assay conditions [18] [20]. This variation suggests that environmental or metabolic factors may influence enzyme expression or post-translational modifications required for optimal activity [18] [20].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Explore Compound Types